4-amino-6-methyl-11-oxo-13-(3,4,5-trimethoxyphenyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 394.45 g/mol. This compound is classified under the category of heterocyclic compounds due to its unique ring structure that includes nitrogen and sulfur atoms.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure features a complex arrangement with multiple rings and functional groups. The presence of both nitrogen and sulfur in the ring system contributes to its chemical reactivity and biological activity.
COc1cc(ccc1OC)C1CC(=O)Nc2c1c1nc(N)c(c(c1s2)C)C#N
This notation provides a way to represent the structure in a compact form suitable for computational modeling.
The compound can participate in various chemical reactions, including:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.
The mechanism of action for this compound is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors due to its heterocyclic nature and functional groups.
Research indicates potential applications in pharmacology, particularly in developing new therapeutic agents targeting specific diseases.
Relevant analyses often include melting point determination, spectral analysis (NMR, IR), and chromatographic studies for purity assessment.
This compound has potential applications in several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: